Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester

Physicochemical Property Distillation Purification

Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester (CAS 1093207-37-4) is a racemic, trans-configured cyclopropyl boronic ester building block. Bearing a methoxymethyl substituent on the cyclopropane ring, it is designed for stereodefined incorporation into complex molecules via Suzuki-Miyaura and related cross-coupling reactions.

Molecular Formula C11H21BO3
Molecular Weight 212.10 g/mol
CAS No. 1093207-37-4
Cat. No. B1457907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester
CAS1093207-37-4
Molecular FormulaC11H21BO3
Molecular Weight212.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CC2COC
InChIInChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-8(9)7-13-5/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1
InChIKeyNCMWGPGSAJAAJY-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Racemic Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic Acid Pinacol Ester (CAS 1093207-37-4): A Key Cyclopropyl Building Block for Coupling


Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester (CAS 1093207-37-4) is a racemic, trans-configured cyclopropyl boronic ester building block . Bearing a methoxymethyl substituent on the cyclopropane ring, it is designed for stereodefined incorporation into complex molecules via Suzuki-Miyaura and related cross-coupling reactions [1]. Its pinacol ester form offers a balance of stability and reactivity suitable for sequential synthesis strategies.

1
Suzuki-Miyaura and cross-coupling Designed as a boronic ester building block for stereodefined C–C bond formation.
2
Racemic trans configuration Provides a defined relative stereochemistry for diastereoselective incorporation; not a single enantiomer. Stereochemical outcome depends on coupling partner and catalyst.
3
Methoxymethyl substituent Increases molecular weight and polarity compared to unsubstituted cyclopropyl pinacol ester; influences physical properties and handling.

Why Cyclopropyl Boronic Ester Selection Directly Impacts Coupling Performance and Physicochemical Profile


Substituting this racemic trans methoxymethyl-substituted cyclopropyl pinacol ester with simpler analogs like cyclopropylboronic acid pinacol ester or a methyl-substituted variant is not chemically neutral. The methoxymethyl group substantially alters key physicochemical properties, leading to a predicted boiling point over 80°C higher and a notably increased density compared to the unsubstituted parent . Furthermore, the defined trans geometry and racemic form provide a specific stereochemical input that differs from both achiral and enantiopure alternatives, directly affecting the diastereomeric outcome of subsequent coupling reactions and making generic replacement chemically invalid .

Physicochemical
Predicted boiling point is >80 °C higher and density is increased vs. unsubstituted analog; purification and solvent-removal protocols may not transfer directly.
Stereochemical
Racemic trans geometry differs from achiral, enantiopure, or cis isomers; diastereomeric outcome of coupling is not interchangeable with generic cyclopropyl boronic esters.
Stability context
Protodeboronation resistance is a class-level property; actual shelf-life under specific conditions requires experimental verification for this substituted ester.

Quantitative Differentiation Guide for Racemic Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic Acid Pinacol Ester


Boiling Point Elevation vs. Unsubstituted Analog

The predicted boiling point for the target compound is 228.8±13.0 °C, which is 82.8 °C higher than that of the unsubstituted analog cyclopropylboronic acid pinacol ester (146 °C) . This substantial increase, driven by the methoxymethyl group, has direct implications for compound handling, distillation-based purification, and solvent removal strategies.

Boiling point elevation
Cross-study comparable
228.8±13.0 °C vs unsubstituted analog 146 °C
+82.8 °C difference
Tailored purification and thermal assessment required; may alter distillation strategy.
Predicted value; confirm experimentally for scale-up.
Physicochemical Property Distillation Purification

Density Increase Relative to Methyl and Unsubstituted Analogs

The predicted density of the target compound is 0.98±0.1 g/cm³, which is higher than both the unsubstituted analog (0.922 g/cm³) and the trans-2-methyl-substituted analog (0.94±0.1 g/cm³) . This indicates a more compact molecular structure due to the methoxymethyl group, potentially affecting its solubility profile and behavior in biphasic reaction mixtures.

Density increase
Cross-study comparable
0.98±0.1 g/cm³ vs 0.922 g/cm³ (unsub.) and 0.94±0.1 g/cm³ (2-methyl analog)
+0.058 and +0.04 g/cm³
Higher density may influence extraction efficiency and chromatographic behavior.
Predicted; validate in biphasic reaction work-up.
Physical Property Formulation Solubility

Purity Profile Comparison: 95% vs. Typical 96% for Parent Analog

The target compound is supplied with a typical purity of 95% , which is comparable to the 96% purity commonly offered for the unsubstituted cyclopropylboronic acid pinacol ester . However, a higher purity grade of >98.0% (GC) is available for the enantiopure (1S,2S) version , indicating that procurement decisions must balance cost against the necessity for ultra-high purity in sensitive catalytic reactions.

Purity profile
Lot attribute
95% typical batch
comparator: 96% (unsub.), >98.0% GC (enantiopure (1S,2S))
Cost-effectiveness trade-off; verify if 95% meets reaction sensitivity threshold.
Analytical method: GC or HPLC; lot-specific COA review advised.
Purity Quality Control Reproducibility

Protodeboronation Stability of the Cyclopropyl Class

A foundational study on protodeboronation kinetics revealed that cyclopropyl boronic acids, as a class, undergo extremely slow protodeboronation with a half-life (t₀.₅) exceeding 1 week under forcing conditions (pH 12, 70 °C) [1]. This fundamental class property, while not measured on the target compound itself, supports the superior stability of the cyclopropyl boronic ester motif compared to heteroaryl or vinyl counterparts, which can degrade in seconds. The pinacol ester form is expected to further enhance stability.

Protodeboronation stability
Class-level inference
Cyclopropyl boronic acid class t₀.₅ > 1 week (pH 12, 70 °C) vs labile heteroaryl systems (seconds)
Supports class-level stability advantage; direct data on this pinacol ester not measured.
Source: Cox et al. JACS 2016; verify lot-specific stability for long-term storage.
Stability Protodeboronation Shelf-life

Definitive Application Scenarios for Racemic Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic Acid Pinacol Ester


Stereodefined Synthesis of Cyclopropyl-Containing Pharmaceutical Intermediates

This racemic trans building block is ideally suited for introducing a pre-configured cyclopropyl motif into drug candidates. Unlike the flat phenyl ring, the cyclopropyl group can enhance metabolic stability and binding affinity. The defined trans geometry, combined with reactivity via standard Suzuki coupling , provides a direct route to diverse analogs for structure-activity relationship (SAR) studies. [1]

Development of High-Boiling Specialty Monomers or Ligands

The notably high predicted boiling point (228.8 °C) and increased density compared to parent cyclopropyl esters make this compound a candidate for constructing thermally robust monomers or ligands. Its physical profile can simplify purification of volatile byproducts when used in early-stage material science research, where building block volatility often complicates processing.

Calibration and Validation of Analytical Methods for Substituted Cyclopropanes

The availability of this compound at a defined 95% purity , along with its distinct physicochemical properties, positions it as a useful reference standard. The methoxymethyl group provides a unique spectroscopic handle (e.g., in ¹H or ¹³C NMR) for developing or calibrating analytical methods designed to quantify substituted cyclopropane boronic esters in complex reaction mixtures.

Application
Selection Property
Validation Focus
Stereodefined cyclopropyl pharmaceutical intermediates
Racemic trans configuration for SAR studies; methoxymethyl handle
Diastereoselectivity in Suzuki coupling; compatibility with functionalized partners
High-boiling specialty monomers or ligands
Elevated predicted boiling point and density vs. parent esters
Thermal robustness; volatility profile during processing
Analytical method calibration for substituted cyclopropanes
Defined 95% purity and distinct NMR signature (methoxymethyl)
Accuracy of quantification in complex mixtures; reference standard suitability
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